3-Amino-5-(perfluorophenyl)pyrazole
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Overview
Description
3-Amino-5-(perfluorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(perfluorophenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 3-amino-1,2,4-triazole with perfluorobenzoyl chloride under basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The perfluorophenyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3-Amino-5-(perfluorophenyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)pyrazole
- 3-Amino-5-(chlorophenyl)pyrazole
- 3-Amino-5-(bromophenyl)pyrazole
Uniqueness
3-Amino-5-(perfluorophenyl)pyrazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H4F5N3 |
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Molecular Weight |
249.14 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H4F5N3/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,(H3,15,16,17) |
InChI Key |
YPDCKLWJRLLTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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